molecular formula C17H12F5N3O B2474460 N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 478080-08-9

N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

Cat. No.: B2474460
CAS No.: 478080-08-9
M. Wt: 369.295
InChI Key: CDJQMRLTXJGLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a synthetic small molecule featuring a benzimidazole core, a 2,4-difluorophenyl group, and a trifluoromethyl substituent, making it a compound of significant interest in medicinal chemistry and drug discovery research. The 1H-benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several FDA-approved drugs . This heterocyclic system is a common bioisostere for purines, allowing it to interact effectively with various biopolymers and enzymatic targets . Benzimidazole derivatives have been extensively investigated as antiproliferative agents against aggressive cancer cell lines, including triple-negative breast cancer (TNBC), and as antimicrobial agents against pathogens like Staphylococcus aureus and MRSA . Furthermore, structurally similar benzimidazole compounds have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential for neurological disorder research . The incorporation of fluorine atoms and the trifluoromethyl group is a established strategy in lead optimization, as these features can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its target . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N3O/c1-9(15(26)23-12-7-6-10(18)8-11(12)19)25-14-5-3-2-4-13(14)24-16(25)17(20,21)22/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQMRLTXJGLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.

  • Molecular Formula : C13H10F5N3O
  • Molar Mass : 303.23 g/mol
  • Structure : The compound features a benzimidazole moiety with trifluoromethyl and difluorophenyl substituents, contributing to its unique pharmacological profile.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and analgesic properties.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds often exhibit significant antimicrobial activity. For instance, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies showed that it demonstrated notable antibacterial effects at concentrations as low as 1 µg/mL .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli151
Staphylococcus aureus181

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. The mechanism of action is often attributed to the inhibition of tubulin polymerization and interference with cell cycle progression. For example, a study reported that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Cell Line IC50 (µM)
MCF-75.4
HeLa6.2

Analgesic Activity

The analgesic properties of this compound have been investigated in preclinical models. It was found to exhibit significant pain relief comparable to standard analgesics like morphine in animal models . The mechanism appears to involve modulation of opioid receptors.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Prajapati et al. synthesized various benzimidazole amides and evaluated their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed promising antibacterial activity against E. coli and S. aureus .
  • Cancer Cell Proliferation Inhibition : A research article published in PubMed Central detailed the effects of benzimidazole derivatives on cancer cell proliferation. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide as an anticancer agent. The benzimidazole moiety is known for its ability to interact with DNA and inhibit tumor growth.

Case Study: Antitumor Activity

A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promise in antimicrobial research. Its structural components are conducive to interactions with microbial enzymes and receptors.

Research Insights

In vitro studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against Gram-positive bacteria .

Pharmaceutical Intermediate

Due to its unique structure and properties, this compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Researchers are exploring its use in developing new drugs targeting specific diseases.

Synthesis Applications

The compound can be utilized in the synthesis of hybrid molecules that combine different pharmacophores for enhanced therapeutic effects. For example, it has been used as a building block for creating novel triazole derivatives with improved antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core
  • N-(tert-Butyl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzimidazol-1-yl]Propanamide (CAS 478080-05-6) Structural Difference: The 2,4-difluorophenyl group in the target compound is replaced by a tert-butyl group. The molecular weight (313.32 g/mol) is lower than the target compound, which may affect pharmacokinetics . Synthesis: Synthesized via similar amide coupling strategies, with yields dependent on substituent reactivity .
  • N-(Pyridin-4-ylmethyl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzimidazol-1-yl]Propanamide

    • Structural Difference : A pyridinylmethyl group replaces the 2,4-difluorophenyl moiety.
    • Impact : The pyridine ring introduces a basic nitrogen, improving water solubility and enabling hydrogen bonding with biological targets. This modification could enhance binding to cytochrome P450 enzymes or kinase targets .
Variations in the Amide Linker and Aromatic Substituents
  • N-(2,4-Difluorophenyl)-2-(Piperazin-1-yl)Propanamide Structural Difference: The benzimidazole ring is absent; instead, a piperazine group is attached to the propanamide chain.
  • N-[4-(1H-Benzimidazol-2-yl)Phenyl]-3,3-Diphenylpropanamide (CAS 746611-99-4) Structural Difference: A diphenylpropanamide group replaces the trifluoromethyl-benzimidazole and 2,4-difluorophenyl groups.
Functional Group Modifications in Related Antifungal Agents
  • Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol) Structural Difference: Fluconazole uses a triazole-containing propanol backbone instead of a benzimidazole-propanamide structure. Impact: The triazole rings in fluconazole confer strong antifungal activity by inhibiting lanosterol 14α-demethylase. In contrast, the target compound’s benzimidazole core may target different enzymes, such as tubulin or topoisomerases .

Key Observations :

  • The target compound’s trifluoromethyl and difluorophenyl groups contribute to higher lipophilicity compared to fluconazole, which may improve tissue penetration but require formulation adjustments for solubility .
  • Yields for benzimidazole derivatives vary significantly (e.g., 25–94% in ), depending on substituent reactivity and coupling efficiency .

Research Needs :

  • Comparative in vitro studies against fungal strains (e.g., Candida albicans) and cancer cell lines.
  • Pharmacokinetic profiling to assess solubility, bioavailability, and metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.